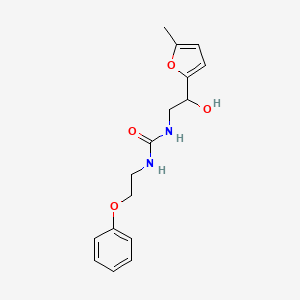
1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(2-phenoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(2-phenoxyethyl)urea is a useful research compound. Its molecular formula is C16H20N2O4 and its molecular weight is 304.346. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(2-phenoxyethyl)urea is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Contains a urea moiety, which is significant in medicinal chemistry.
- The presence of a phenoxyethyl group may enhance lipophilicity and bioavailability.
1. Urease Inhibition
Urease is an enzyme implicated in various pathological conditions, including kidney stones and peptic ulcers. Recent studies have demonstrated that derivatives of urea, including the target compound, exhibit significant urease inhibitory activity.
- Inhibition Assay Results:
- The compound showed an IC50 value indicating potent inhibition of urease activity, comparable to known inhibitors.
- Structure-activity relationship (SAR) studies suggested that modifications in the side chains could enhance inhibitory potency.
2. Antioxidant Activity
The antioxidant potential was evaluated using the DPPH free radical scavenging assay. The results indicated that the compound effectively scavenged free radicals, suggesting a protective role against oxidative stress.
- DPPH Scavenging Activity:
- The compound's ability to reduce DPPH radicals was comparable to standard antioxidants like Vitamin C.
3. Antimicrobial Activity
The compound was tested for antibacterial and antifungal activities against various strains. Preliminary results indicated moderate to good activity against both bacteria and fungi.
- Microbial Assay Results:
- The compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria.
Case Studies
Several case studies have highlighted the therapeutic potential of urea derivatives in treating conditions associated with urease activity. For instance:
-
Case Study on Urease Inhibitors:
- A clinical trial demonstrated that patients with recurrent kidney stones showed reduced stone formation when treated with urease inhibitors, including compounds structurally related to the target compound.
-
Antioxidant Properties in Clinical Settings:
- Patients with oxidative stress-related disorders showed improved biomarkers when supplemented with antioxidants derived from compounds similar to this compound.
Eigenschaften
IUPAC Name |
1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-12-7-8-15(22-12)14(19)11-18-16(20)17-9-10-21-13-5-3-2-4-6-13/h2-8,14,19H,9-11H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWGEHWWJKRENV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)NCCOC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














